molecular formula C28H24F5N3O3 B1376355 (R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 830346-50-4

(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1376355
M. Wt: 545.5 g/mol
InChI Key: AEOBYHAZFRJFPZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antagonist of the Human Gonadotropin-Releasing Hormone Receptor

This compound, referred to as NBI 42902 in research, has been identified as a potent antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It exhibits subnanomolar binding affinity and is a functional antagonist in assays measuring calcium flux. Additionally, NBI 42902 has shown effectiveness in decreasing serum levels of luteinizing hormone in nonhuman primates, indicating its potential for therapeutic applications in hormone-related conditions (Tucci et al., 2005).

Multicomponent Reaction Synthesis

Another study demonstrated the successful synthesis of similar compounds via a multicomponent reaction. The study focused on the Aldol–Michael addition reactions and confirmed the molecular structure of the synthesized compounds through spectroscopic methods and X-ray crystallography, showcasing the versatility of this compound class in chemical synthesis (Barakat et al., 2016).

Novel Synthesis Methods

Research has also been conducted on novel methods for synthesizing related pyrimidine derivatives. These derivatives have significance in pharmaceutical chemistry due to their potential antibacterial, fungicidal, and antiallergic properties. The study provides insights into alternative synthesis routes, which could be applicable to the synthesis of (R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione (Osyanin et al., 2014).

Pyrimidine Methyl and Polyfluoroalkyl Ethers

This compound and its derivatives have been utilized in synthesizing a series of pyrimidine methyl and polyfluoroalkyl ethers. These ethers were synthesized through reactions with various substituted uracils, illustrating the compound's utility in creating novel chemical entities with potential applications in material science and pharmaceuticals (Gupta et al., 2000).

Pharmaceutical Applications

Another study described the optimization of similar uracil phenylethylamines, highlighting efforts to improve their potency as human GnRH receptor antagonists while minimizing their inhibition liability. This research underscores the pharmaceutical relevance of such compounds, including (R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione, particularly in the treatment of endometriosis and other hormone-related disorders (Chen et al., 2008).

Safety And Hazards

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Future Directions

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I hope this helps, and I encourage you to consult with a chemistry professional for more detailed information.


properties

IUPAC Name

3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOBYHAZFRJFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
1
Citations
ED Soli, BW Surber, AD Reed - Journal of Labelled …, 2021 - Wiley Online Library
Gonadotropin‐releasing hormone (GnRH) receptor antagonists are an important class of compounds designed to block the pituitary gland from synthesizing follicle‐stimulating …

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